molecular formula C11H14O3 B1586325 3-(2-Ethoxyphenyl)propanoic acid CAS No. 220285-28-9

3-(2-Ethoxyphenyl)propanoic acid

Cat. No. B1586325
M. Wt: 194.23 g/mol
InChI Key: IBGXZMNEERGARC-UHFFFAOYSA-N
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Description

“3-(2-Ethoxyphenyl)propanoic acid” is a chemical compound with the molecular formula C11H14O3 . It is used for research purposes .


Molecular Structure Analysis

The molecular weight of “3-(2-Ethoxyphenyl)propanoic acid” is 194.23 g/mol . The molecular structure can be represented by the SMILES string CCOC1=CC=CC=C1CCC(=O)O .


Physical And Chemical Properties Analysis

“3-(2-Ethoxyphenyl)propanoic acid” is a solid substance that should be stored at room temperature. Its melting point is between 77-82° C, and its boiling point is approximately 319.1° C at 760 mmHg. The density is predicted to be around 1.1 g/cm3, and the refractive index is predicted to be n20D 1.53 .

Scientific Research Applications

Phloretic Acid: A Renewable Building Block

Phloretic acid (PA), related to 3-(2-Ethoxyphenyl)propanoic acid through its phenolic structure, serves as a renewable building block for enhancing the reactivity of hydroxyl-bearing molecules towards benzoxazine ring formation. This application is crucial in creating materials with suitable thermal and thermo-mechanical properties for a wide range of applications, offering a sustainable alternative to phenol. The solvent-free synthesis method underscores the environmental friendliness of this approach (Acerina Trejo-Machin et al., 2017) Green Chemistry.

Enantioselective Enzymatic Hydrolysis

In the pharmaceutical sector, the enantioselective enzymatic hydrolysis of the ethyl ester of S-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid demonstrates the compound's importance in producing enantiomerically pure building blocks. These blocks are vital for synthesizing PPARα and -γ agonists, showcasing the compound's role in developing drugs with potential metabolic and cardiovascular benefits (H. Deussen et al., 2003) Organic Process Research & Development.

Structural Investigation and Material Properties

The detailed structural investigation of ethoxycarbonyl and methoxyphenyl amino propenoic acid derivatives highlights their significance in understanding molecular interactions and designing materials with desired properties. These studies, involving X-ray crystallography and spectroscopic methods, provide insights into the molecular structure that can influence the design of functional materials and pharmaceuticals (P. Venkatesan et al., 2016) Journal of Molecular Structure.

Antioxidant, Anti-inflammatory, and Antiulcer Activities

The synthesis and evaluation of conjugates of amino acids with nifedipine, including (2S)-2-({2-[1,4-dihydro-3,5-bis(methoxycarbonyl)-2,6-dimethyl-4-(2-nitrophenyl)pyridin-1-yl]-2-oxoethyl}amino)-3-(4-hydroxyphenyl) propanoic acid, demonstrate significant antioxidant, anti-inflammatory, and antiulcer activities. These findings indicate the potential therapeutic applications of these compounds in managing oxidative stress, inflammation, and gastric ulcers (B. B. Subudhi & Shakti Prasanna Sahoo, 2011) Chemical & pharmaceutical bulletin.

Synthesis of Bismuth Thiolates and Carboxylates

The synthesis of bismuth thiolates and carboxylates through thermally induced solvent-free reactions with phenylphosphinic acid showcases an innovative approach to producing materials with potential applications in medicinal chemistry and environmental protection. This method offers a straightforward route to synthesize these compounds in good yields and purity (P. Andrews et al., 2002) Journal of The Chemical Society-dalton Transactions.

Safety And Hazards

According to the safety data sheet, “3-(2-Ethoxyphenyl)propanoic acid” can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and avoid contact with skin and eyes. Use of personal protective equipment is advised .

properties

IUPAC Name

3-(2-ethoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-2-14-10-6-4-3-5-9(10)7-8-11(12)13/h3-6H,2,7-8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBGXZMNEERGARC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50372683
Record name 3-(2-ethoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Ethoxyphenyl)propanoic acid

CAS RN

220285-28-9
Record name 3-(2-ethoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-ethoxyphenyl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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